molecular formula C20H16O2 B14332019 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde CAS No. 108120-32-7

2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde

Katalognummer: B14332019
CAS-Nummer: 108120-32-7
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: DUZQECSHXOMALU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde is an organic compound that features a naphthalene ring substituted with a phenylprop-2-en-1-yl group and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde typically involves the reaction of naphthalene-1-carbaldehyde with 3-phenylprop-2-en-1-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carboxylic acid.

    Reduction: Formation of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenylprop-2-en-1-yl group can interact with hydrophobic pockets in biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde.

    2-[(3-Phenylprop-2-en-1-yl)oxy]propanoic acid: A structurally related compound with different functional groups.

    Cinnamyl alcohol: Another compound with a similar phenylprop-2-en-1-yl group.

Uniqueness

This compound is unique due to the presence of both a naphthalene ring and an aldehyde group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

108120-32-7

Molekularformel

C20H16O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

2-(3-phenylprop-2-enoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C20H16O2/c21-15-19-18-11-5-4-10-17(18)12-13-20(19)22-14-6-9-16-7-2-1-3-8-16/h1-13,15H,14H2

InChI-Schlüssel

DUZQECSHXOMALU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CCOC2=C(C3=CC=CC=C3C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.